Nicotiflorin Nicotiflorin Kaempferol-3-rutinoside is a kaempferol O-glucoside that is kaempferol attached to a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue at position 3 via a glycosidic linkage. It has been isolated from the leaves of Solanum campaniforme. It has a role as a metabolite, a radical scavenger and a plant metabolite. It is a rutinoside, a trihydroxyflavone, a disaccharide derivative and a kaempferol O-glucoside.
Nicotiflorin is a natural product found in Camellia sinensis, Camellia reticulata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17650-84-9
VCID: VC21338303
InChI: InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
SMILES:
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol

Nicotiflorin

CAS No.: 17650-84-9

Cat. No.: VC21338303

Molecular Formula: C27H30O15

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

Nicotiflorin - 17650-84-9

CAS No. 17650-84-9
Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Standard InChI Key RTATXGUCZHCSNG-QHWHWDPRSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Chemical Identity and Physical Properties

Nicotiflorin, also known as kaempferol-3-O-rutinoside, is a flavonoid glycoside with the chemical formula C27H30O15 and a molecular weight of 594.518 . It belongs to the flavonol subclass of flavonoids and consists of a kaempferol aglycone linked to a rutinose sugar moiety. The systematic IUPAC name for nicotiflorin is 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside .

Table 1: Physical and Chemical Properties of Nicotiflorin

PropertyValue
CAS Number17650-84-9
Molecular FormulaC27H30O15
Molecular Weight594.518 g/mol
Density1.76 g/cm³
Melting Point181-186°C
Boiling Point941.7±65.0°C at 760 mmHg
Flash Point312.8±27.8°C
LogP1.96
Exact Mass594.158447
PSA249.20000

Regarding solubility, nicotiflorin demonstrates significant solubility in organic solvents but poor water solubility, which is a common characteristic of many flavonoids. This property has implications for its bioavailability and pharmaceutical formulation strategies .

Table 2: Solubility Profile of Nicotiflorin

SolventSolubility
DMSO100 mg/mL (168.2 mM)
Ethanol25 mg/mL (42.05 mM)
WaterInsoluble

Natural Sources and Extraction

Nicotiflorin is predominantly found in several medicinal plants and has been traditionally used in various cultural medicinal practices. It is notably extracted from Flos Carthami (Carthamus tinctorius), a traditional Chinese medicinal herb . The compound has also been identified in other plant species, making it relatively accessible for research and potential pharmaceutical development.

The extraction of nicotiflorin typically involves sophisticated techniques to isolate and purify the compound from plant materials. Modern analytical tools play a crucial role in the isolation, separation, and quantification of nicotiflorin for research and medicinal purposes . The purification process must be carefully controlled to ensure the compound's integrity and biological activity are preserved.

Pharmacological Activities

Hepatoprotective Effects

One of the most extensively studied properties of nicotiflorin is its hepatoprotective effect. Research indicates that nicotiflorin demonstrates significant protection against both immunological and chemical liver injuries. In experimental models, pretreatment with nicotiflorin at doses of 25, 50, and 100 mg/kg body weight significantly prevented Concanavalin A (Con A)-induced increases in serum activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage .

Nicotiflorin has also been found to protect against D-Galactosamine (d-GalN)-induced chemical liver injury. Treatment with nicotiflorin at various doses significantly prevented the elevation of serum AST and ALT levels compared to the d-GalN group . These findings suggest that nicotiflorin could potentially be utilized in treating liver diseases associated with inflammation and oxidative stress.

Table 3: Effects of Nicotiflorin on Liver Enzyme Levels in Experimental Models

Treatment GroupALT ReductionAST ReductionLiver Index ReductionSpleen Index Reduction
Nicotiflorin (25 mg/kg)SignificantSignificantSignificantSignificant
Nicotiflorin (50 mg/kg)SignificantSignificantSignificantSignificant
Nicotiflorin (100 mg/kg)SignificantSignificantSignificantSignificant

Anti-inflammatory and Antioxidant Properties

The hepatoprotective effects of nicotiflorin are closely linked to its anti-inflammatory and antioxidant properties. Studies have shown that pretreatment with nicotiflorin (100 mg/kg body weight) significantly decreased Con A-induced elevation in the serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) .

Additionally, nicotiflorin has demonstrated remarkable antioxidant capabilities. It significantly increases the levels of glutathione (GSH) and the activity of superoxide dismutase (SOD), while decreasing the contents of malondialdehyde (MDA) and nitric oxide (NO) in liver homogenates. These effects suggest that nicotiflorin helps maintain cellular redox homeostasis, protecting tissues from oxidative damage .

Neuroprotective Effects

Nicotiflorin exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia. Research indicates that it alters the shape and structure of injured neurons and decreases the number of apoptotic cells. These effects are mediated through downregulation of p-JAK2, p-STAT3, caspase-3, and Bax expressions, while increasing Bcl-2 protein expression and immunoreactivity .

The neuroprotective mechanisms of nicotiflorin suggest potential applications in treating cerebral ischemia, memory dysfunction, and possibly neurodegenerative diseases. Its ability to modulate apoptotic pathways in neurons presents a promising avenue for further exploration in neurological research.

Renal Protective Effects

Recent studies have investigated the potential protective effects of nicotiflorin in renal injury models. Research suggests that nicotiflorin attenuates cell apoptosis in renal ischemia-reperfusion injury, a common cause of acute kidney injury . This protection mechanism likely involves similar anti-inflammatory and antioxidant pathways observed in its hepatoprotective effects.

The renal protective effects of nicotiflorin could have significant implications for preventing and treating acute kidney injury, particularly in settings such as renal transplantation, where ischemia-reperfusion injury is a major concern.

Mechanisms of Action

The diverse therapeutic effects of nicotiflorin can be attributed to several molecular mechanisms. Its antioxidant activity is likely due to direct radical scavenging properties common to flavonoids, as well as its ability to enhance endogenous antioxidant systems by increasing GSH levels and SOD activity .

The anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and IFN-γ. This cytokine modulation is crucial for the compound's hepatoprotective and potentially other organ-protective effects .

In neuronal tissue, nicotiflorin appears to modulate apoptotic pathways by influencing the expression of key proteins involved in programmed cell death. The downregulation of pro-apoptotic factors (caspase-3, Bax) and upregulation of anti-apoptotic factors (Bcl-2) contribute to its neuroprotective properties .

Future Research Directions

While significant progress has been made in understanding the pharmacological properties of nicotiflorin, several aspects warrant further investigation:

  • Bioavailability and pharmacokinetic studies to better understand the absorption, distribution, metabolism, and excretion of nicotiflorin in humans.

  • Clinical trials to translate the promising findings from preclinical studies into potential therapeutic applications.

  • Structure-activity relationship studies to identify the specific structural features responsible for various biological activities.

  • Development of novel formulations to enhance the bioavailability of nicotiflorin, given its poor water solubility.

  • Exploration of synergistic effects with other compounds for potential combination therapies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator